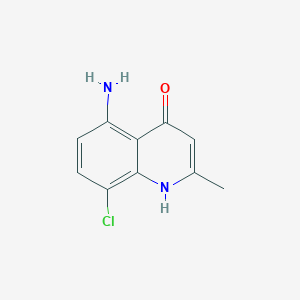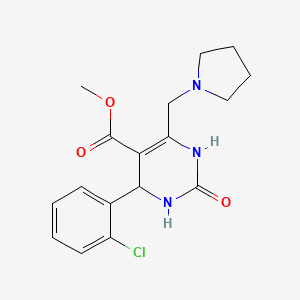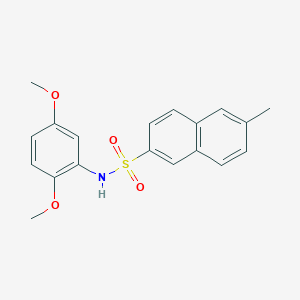![molecular formula C15H15F12N3O4 B11474012 methyl 3-(acetylamino)-2-{(1E)-N-[2-(acetylamino)-1,1,1,3,3,3-hexafluoropropan-2-yl]ethanimidoyl}-4,4,4-trifluoro-3-(trifluoromethyl)butanoate](/img/structure/B11474012.png)
methyl 3-(acetylamino)-2-{(1E)-N-[2-(acetylamino)-1,1,1,3,3,3-hexafluoropropan-2-yl]ethanimidoyl}-4,4,4-trifluoro-3-(trifluoromethyl)butanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
METHYL 3-ACETAMIDO-2-[(1E)-1-[(2-ACETAMIDO-1,1,1,3,3,3-HEXAFLUOROPROPAN-2-YL)IMINO]ETHYL]-4,4,4-TRIFLUORO-3-(TRIFLUOROMETHYL)BUTANOATE is a complex organic compound characterized by multiple fluorine atoms and acetamido groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 3-ACETAMIDO-2-[(1E)-1-[(2-ACETAMIDO-1,1,1,3,3,3-HEXAFLUOROPROPAN-2-YL)IMINO]ETHYL]-4,4,4-TRIFLUORO-3-(TRIFLUOROMETHYL)BUTANOATE typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, followed by the introduction of fluorine atoms and acetamido groups under controlled conditions. Common reagents used in these reactions include fluorinating agents, acylating agents, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of such complex compounds often requires advanced techniques such as continuous flow chemistry, high-pressure reactors, and automated synthesis platforms. These methods ensure high yield, purity, and scalability of the compound for commercial applications.
化学反応の分析
Types of Reactions
METHYL 3-ACETAMIDO-2-[(1E)-1-[(2-ACETAMIDO-1,1,1,3,3,3-HEXAFLUOROPROPAN-2-YL)IMINO]ETHYL]-4,4,4-TRIFLUORO-3-(TRIFLUOROMETHYL)BUTANOATE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different functional groups.
Reduction: Reduction reactions can modify the acetamido groups or other parts of the molecule.
Substitution: Fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
科学的研究の応用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological molecules and potential as a biochemical probe.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of advanced materials with unique properties.
作用機序
The mechanism by which METHYL 3-ACETAMIDO-2-[(1E)-1-[(2-ACETAMIDO-1,1,1,3,3,3-HEXAFLUOROPROPAN-2-YL)IMINO]ETHYL]-4,4,4-TRIFLUORO-3-(TRIFLUOROMETHYL)BUTANOATE exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes and functions.
類似化合物との比較
Similar Compounds
Similar compounds include other fluorinated organic molecules with acetamido groups, such as:
- METHYL 3-ACETAMIDO-2-[(1E)-1-[(2-ACETAMIDO-1,1,1,3,3,3-HEXAFLUOROPROPAN-2-YL)IMINO]ETHYL]-4,4,4-TRIFLUORO-3-(TRIFLUOROMETHYL)BUTANOATE
- TRIFLUOROACETAMIDO-2-[(1E)-1-[(2-ACETAMIDO-1,1,1,3,3,3-HEXAFLUOROPROPAN-2-YL)IMINO]ETHYL]-4,4,4-TRIFLUORO-3-(TRIFLUOROMETHYL)BUTANOATE
特性
分子式 |
C15H15F12N3O4 |
|---|---|
分子量 |
529.28 g/mol |
IUPAC名 |
methyl 3-acetamido-2-[(E)-N-(2-acetamido-1,1,1,3,3,3-hexafluoropropan-2-yl)-C-methylcarbonimidoyl]-4,4,4-trifluoro-3-(trifluoromethyl)butanoate |
InChI |
InChI=1S/C15H15F12N3O4/c1-5(28-11(14(22,23)24,15(25,26)27)30-7(3)32)8(9(33)34-4)10(12(16,17)18,13(19,20)21)29-6(2)31/h8H,1-4H3,(H,29,31)(H,30,32)/b28-5+ |
InChIキー |
BBTKREHFJVOCBZ-RSLIBCCBSA-N |
異性体SMILES |
C/C(=N\C(C(F)(F)F)(C(F)(F)F)NC(=O)C)/C(C(=O)OC)C(C(F)(F)F)(C(F)(F)F)NC(=O)C |
正規SMILES |
CC(=NC(C(F)(F)F)(C(F)(F)F)NC(=O)C)C(C(=O)OC)C(C(F)(F)F)(C(F)(F)F)NC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![6-(3,4-Dimethoxyphenyl)-2-(methoxymethyl)-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B11473944.png)

![2-[5-(3-ethoxy-4-methoxyphenyl)-2H-tetrazol-2-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B11473965.png)
![N-[5-oxo-2-phenyl-1-propyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]thiophene-2-carboxamide](/img/structure/B11473973.png)
![{5-amino-4-cyano-2-methyl-2-[(propan-2-ylideneamino)oxy]furan-3(2H)-ylidene}propanedinitrile](/img/structure/B11473995.png)
![3-(5-bromofuran-2-yl)-N-[2-(4-fluorophenyl)ethyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11474001.png)
![7-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-3-(4-methoxyphenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one](/img/structure/B11474002.png)

![Methyl 3-amino-2-cyano-6-methyl-4-(pyridin-4-yl)-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylate](/img/structure/B11474011.png)
![N-[2-(3-methoxyphenoxy)ethyl]-1-(methylsulfonyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide](/img/structure/B11474014.png)
amino}phenyl 4-methylbenzoate](/img/structure/B11474016.png)
![4-Azatricyclo[4.3.1.1~3,8~]undec-4-yl(3-chloro-4-methylphenyl)methanone](/img/structure/B11474020.png)
